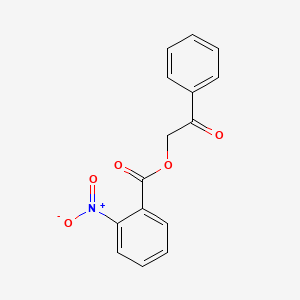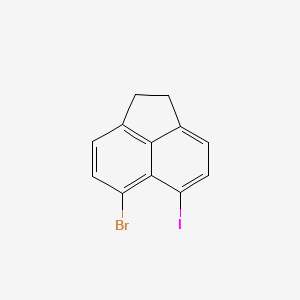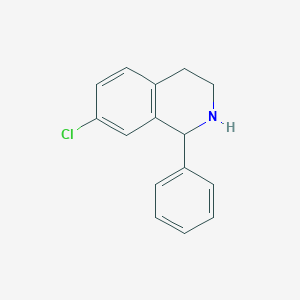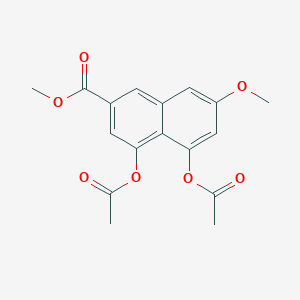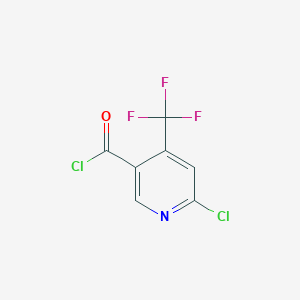
Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate is a chemical compound with the molecular formula C13H12ClNO4. It is known for its unique structure, which includes a nitrophenyl group, a chloro substituent, and an alkyne moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with an appropriate alkyne precursor under specific conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The alkyne moiety can be hydrogenated to form an alkene or alkane.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Reduction of the nitro group: Formation of the corresponding amine.
Hydrogenation of the alkyne: Formation of the corresponding alkene or alkane.
Nucleophilic substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the alkyne moiety can undergo cycloaddition reactions, contributing to its reactivity and biological activity .
類似化合物との比較
Similar Compounds
- Methyl 6-(5-bromo-2-nitrophenyl)hex-5-ynoate
- Methyl 6-(5-iodo-2-nitrophenyl)hex-5-ynoate
- Methyl 6-(5-fluoro-2-nitrophenyl)hex-5-ynoate
Uniqueness
Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions compared to its bromo, iodo, and fluoro analogs. The chloro group can affect the compound’s electronic properties and steric hindrance, leading to differences in reaction rates and selectivity .
特性
分子式 |
C13H12ClNO4 |
|---|---|
分子量 |
281.69 g/mol |
IUPAC名 |
methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate |
InChI |
InChI=1S/C13H12ClNO4/c1-19-13(16)6-4-2-3-5-10-9-11(14)7-8-12(10)15(17)18/h7-9H,2,4,6H2,1H3 |
InChIキー |
JYUAJEGBYGSXMM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCC#CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


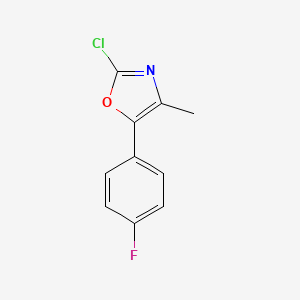
![11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B13936073.png)
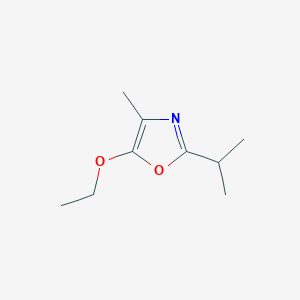

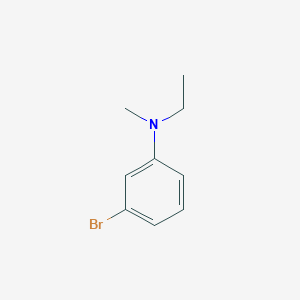

acetate](/img/structure/B13936113.png)
![3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid](/img/structure/B13936123.png)
